molecular formula C18H19NO4 B084039 Belamarine CAS No. 14383-07-4

Belamarine

Cat. No.: B084039
CAS No.: 14383-07-4
M. Wt: 313.3 g/mol
InChI Key: SEWQEQSXDGJDGG-ZTFGCOKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Belamarine can be synthesized through the reaction of carnitine with acetyl-CoA. The acetyl group from acetyl-CoA displaces the hydrogen atom in the central hydroxyl group of carnitine, forming acetylcaranine . This reaction typically occurs under mild conditions and can be catalyzed by carnitine acetyltransferase.

Industrial Production Methods

Industrial production of acetylcaranine often involves the use of biotechnological methods, including fermentation processes using genetically engineered microorganisms that express carnitine acetyltransferase. This method allows for the efficient and large-scale production of acetylcaranine .

Chemical Reactions Analysis

Types of Reactions

Belamarine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce various metabolites.

    Reduction: It can be reduced back to carnitine.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving acetylcaranine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild to moderate conditions .

Major Products

The major products formed from the reactions of acetylcaranine include carnitine, various acyl-carnitines, and metabolites involved in fatty acid metabolism .

Scientific Research Applications

Belamarine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    L-carnitine: Like acetylcaranine, L-carnitine is involved in the transport of fatty acids into the mitochondria.

    Propionyl-L-carnitine: This compound is similar to acetylcaranine but has a propionyl group instead of an acetyl group.

Uniqueness

Belamarine’s unique ability to cross the blood-brain barrier and its role in modulating epigenetic mechanisms make it distinct from other carnitine derivatives. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases further highlight its uniqueness .

Properties

IUPAC Name

[(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10(20)23-14-3-2-11-4-5-19-8-12-6-15-16(22-9-21-15)7-13(12)17(14)18(11)19/h2,6-7,14,17-18H,3-5,8-9H2,1H3/t14-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQEQSXDGJDGG-ZTFGCOKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932117
Record name 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-07-4
Record name 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol, 2,4,5,7,12b,12c-hexahydro-, 1-acetate, (1R,12bS,12cS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14383-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belamarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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